molecular formula C31H21N3O11 B4988415 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid

5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid

Cat. No. B4988415
M. Wt: 611.5 g/mol
InChI Key: DSLHAQKYZDMWCE-UHFFFAOYSA-N
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Description

5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid, also known as BAPD, is a chemical compound that has gained significant attention in the field of scientific research. BAPD is a symmetric molecule that has two isophthalic acid units connected by a central benzene ring. The compound has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid has been extensively studied for its potential applications in various scientific research fields. The compound has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid-based MOFs and COFs have been studied for their potential applications in gas storage, catalysis, and drug delivery. 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid has also been used as a fluorescent probe for the detection of metal ions and has been studied for its potential applications in biological imaging.

Mechanism of Action

The mechanism of action of 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid is not fully understood. However, it is believed that the compound interacts with biological molecules, such as enzymes and proteins, through hydrogen bonding and electrostatic interactions. 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The compound has also been shown to interact with DNA and RNA, which could have potential applications in gene therapy.
Biochemical and Physiological Effects:
5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid has also been shown to have antibacterial and antifungal properties, which could have potential applications in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid is also stable under various conditions and can be stored for long periods without degradation. However, 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid has some limitations for lab experiments. The compound is insoluble in water and most organic solvents, which makes it difficult to work with. 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid also has limited solubility in common solvents, which can limit its applications in certain experiments.

Future Directions

There are several future directions for research on 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid. One potential direction is the development of 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid-based MOFs and COFs for gas storage and catalysis. Another potential direction is the development of 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid-based fluorescent probes for biological imaging. Additionally, further research is needed to understand the mechanism of action of 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid involves the reaction of 5-aminophthalic acid and benzoyl chloride in the presence of a base. The reaction results in the formation of 5-benzoylamino-1,3-phenylenediamine, which is then reacted with isophthalic acid in the presence of a coupling agent to produce 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid. The synthesis of 5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid has been optimized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.

properties

IUPAC Name

5-[[3-benzamido-5-[(3,5-dicarboxyphenyl)carbamoyl]benzoyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21N3O11/c35-25(15-4-2-1-3-5-15)32-22-9-16(26(36)33-23-11-18(28(38)39)7-19(12-23)29(40)41)6-17(10-22)27(37)34-24-13-20(30(42)43)8-21(14-24)31(44)45/h1-14H,(H,32,35)(H,33,36)(H,34,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLHAQKYZDMWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21N3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-[{5-[(Phenylcarbonyl)amino]benzene-1,3-diyl}bis(carbonylimino)]dibenzene-1,3-dicarboxylic acid

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